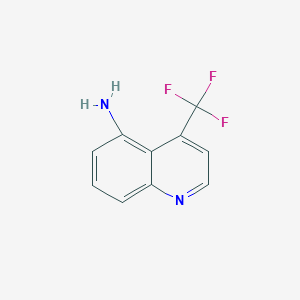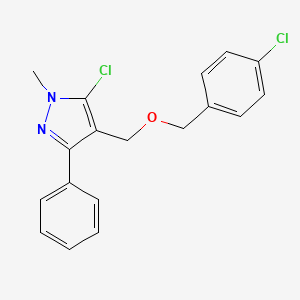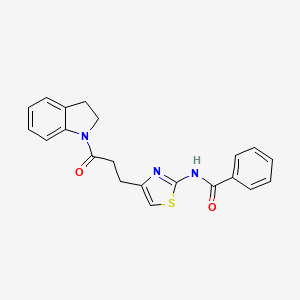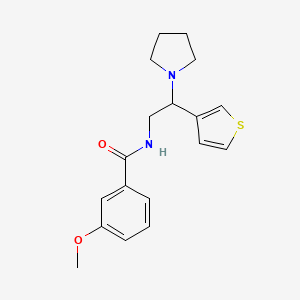
4-(Trifluoromethyl)quinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)quinolin-5-amine is a compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 4-position and an amine group at the 5-position of the quinoline ring
作用机制
Target of Action
The primary target of the compound 4-(Trifluoromethyl)quinolin-5-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .
Biochemical Pathways
The compound this compound affects the cell cycle regulation pathway. By disrupting the microtubule network, it interferes with the normal progression of the cell cycle, specifically arresting cells at the G2/M phase . This disruption can lead to programmed cell death or apoptosis, thereby exerting its anti-proliferative effects .
Pharmacokinetics
The compound’s potent anti-proliferative activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis . These effects contribute to the compound’s anti-proliferative activity against various cell lines .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)quinolin-5-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline scaffold. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 2-chloro-4-(trifluoromethyl)aniline, a series of reactions including nucleophilic substitution and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)quinolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学研究应用
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives with trifluoromethyl or amine groups, such as:
- 4-(Trifluoromethyl)quinoline
- 5-Aminoquinoline
- 4-(Trifluoromethyl)-2-anilinoquinoline
Uniqueness
What sets 4-(Trifluoromethyl)quinolin-5-amine apart is the specific positioning of the trifluoromethyl and amine groups, which confer unique chemical and biological properties. This positioning enhances its binding affinity to molecular targets and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
4-(trifluoromethyl)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-4-5-15-8-3-1-2-7(14)9(6)8/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWWZFZOMOMGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)


![3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2612833.png)
![2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime](/img/structure/B2612834.png)


![2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2612840.png)
![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2612841.png)

